molecular formula C14H11N3O3S B5787257 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

Cat. No.: B5787257
M. Wt: 301.32 g/mol
InChI Key: NHEKNUOZZDVNIW-UHFFFAOYSA-N
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Description

3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyridylcarbonyl group, an aminocarbothioyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-pyridylcarbonyl chloride with aminocarbothioylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • 3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID
  • 3-({[(2-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

Comparison: Compared to its analogs, 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID exhibits unique properties due to the position of the pyridylcarbonyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-(pyridine-3-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(10-4-2-6-15-8-10)17-14(21)16-11-5-1-3-9(7-11)13(19)20/h1-8H,(H,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKNUOZZDVNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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